molecular formula C5H4ClFN2 B597810 2-Chloro-3-fluoropyridin-4-amine CAS No. 1227577-03-8

2-Chloro-3-fluoropyridin-4-amine

Cat. No. B597810
M. Wt: 146.549
InChI Key: VUGYOFOYGPXOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Chloro-4-fluoropyridin-3-amine can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps.


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-fluoropyridin-3-amine is 146.55 g/mol . Its InChI Code is 1S/C5H4ClFN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .


Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoropyridin-3-amine are as follows: its molecular weight is 158.55 g/mol, and its density is 1.46 g/cm³. The compound has a boiling point of 254.1°C at 760 mmHg, and its flash point is 107.3°C. Its refractive index is 1.553, and it has a surface tension of 60.8 dyne/cm.

Scientific Research Applications

  • Chemoselective Functionalization : The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic amination conditions lead to exclusive substitution products. This process is significant in the selective synthesis of various compounds, indicating the potential for 2-Chloro-3-fluoropyridin-4-amine in similar reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Directed Lithiation and Subsequent Reactions : Lithiation of related halopyridines followed by reactions with electrophiles leads to various disubstituted pyridines. This shows the role of such compounds in creating complex pyridine derivatives, which could include 2-Chloro-3-fluoropyridin-4-amine (Marsais, Trécourt, Breant, & Quéguiner, 1988).

  • Synthesis of Aminopyridines : Aminopyridines are synthesized from related fluoropyridines under mild conditions, highlighting a potential pathway for synthesizing derivatives of 2-Chloro-3-fluoropyridin-4-amine (Pasumansky, Hernández, Gamsey, Goralski, & Singaram, 2004).

  • Regioselective Amidomethylation : The regioselective amidomethylation of related chlorofluoropyridines, starting from compounds like 4-chloro-3-fluoropyridine, leads to various amidomethylated pyridines. This suggests the potential for 2-Chloro-3-fluoropyridin-4-amine to undergo similar processes (Papaioannou et al., 2020).

  • Nucleophilic Substitution Reactions : Research on substituted halogenopyridines, including reactions with various amines, underscores the reactivity of such compounds in nucleophilic substitution, which can be applicable to 2-Chloro-3-fluoropyridin-4-amine (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

  • Electrophilic Amination Processes : Electrophilic amination of related fluorophenols leads to the removal of the fluorine atom and introduction of amino groups. This suggests potential applications for 2-Chloro-3-fluoropyridin-4-amine in similar electrophilic amination reactions (Bombek, Požgan, Kočevar, & Polanc, 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organ is the Respiratory system .

properties

IUPAC Name

2-chloro-3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYOFOYGPXOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733842
Record name 2-Chloro-3-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoropyridin-4-amine

CAS RN

1227577-03-8
Record name 2-Chloro-3-fluoro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl N-(2-chloro-3-fluoro-4-pyridyl)carbamate (20.2 mmol) in 1:2 TFA/DCM (45 mL) was stirred at room temperature for 6 h. The reaction mixture was concentrated and the residue was purified by flash column chromatography (SiO2, 100:0 to 90:10 DCM/7N NH3 in MeOH) to yield the desired product.
Quantity
20.2 mmol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

TFA (5 mL) was added to a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in DCM (10 mL). The solution was stirred at ambient temperature for 5 hours and concentrated under reduced pressure. The resultant residue was dissolved in DCM and purified by column chromatography on a NH2 cartridge (0-10% MeOH in DCM) to afford the title compound as a beige solid (0.96 g, 94% yield). 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=5.4 Hz, 1H), 6.60 (t, J=5.8 Hz, 1H), 4.38 (br s, 2H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Citations

For This Compound
1
Citations
D Bonafoux, S Nanthakumar… - Journal of Medicinal …, 2016 - ACS Publications
… Thiocarbonyl dichloride (0.55 g, 4.78 mmol) was added to a stirred solution of 2-chloro-3-fluoropyridin-4-amine (0.50 g, 3.41 mmol) and Na 2 CO 3 (0.94 g, 8.87 mmol) in dry DCM (3 mL)…
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.